molecular formula C18H21N3O3 B2520930 methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate CAS No. 1448066-11-2

methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2520930
CAS No.: 1448066-11-2
M. Wt: 327.384
InChI Key: DJDGALLCFQIPIQ-UHFFFAOYSA-N
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Description

Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate is a heterocyclic benzoate derivative featuring a 1-methyl-4,5,6,7-tetrahydro-1H-indazole core linked via a carbamoyl bridge to a methyl benzoate group. This structure combines a partially saturated indazole moiety, known for its pharmacological relevance, with a benzoate ester, which may enhance bioavailability. The compound’s molecular formula is C₁₇H₁₉N₃O₃, with a calculated molecular weight of 313.36 g/mol. Its synthesis likely follows pathways similar to related compounds, involving substitution and cyclodehydration reactions .

Properties

IUPAC Name

methyl 4-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-21-16-6-4-3-5-14(16)15(20-21)11-19-17(22)12-7-9-13(10-8-12)18(23)24-2/h7-10H,3-6,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDGALLCFQIPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazine with a suitable ketone or aldehyde to form the indazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: Indazole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These properties make them potential candidates for the development of new therapeutic agents.

Medicine: In medicine, this compound and its derivatives are being explored for their potential use in treating various diseases. The indazole core is known to interact with multiple biological targets, making it a versatile scaffold for drug design.

Industry: In the industry, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its activity. The molecular pathways involved can vary widely depending on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s structural analogs vary in substituents, linker groups, and heterocyclic cores. Below is a comparative analysis based on evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Core Structure Substituent/Linker Group Molecular Weight (g/mol) Key Features
Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate 1-methyl-tetrahydroindazole Carbamoyl + methyl benzoate 313.36 Ester group enhances lipophilicity
Methyl 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzoate Tetrahydroindazole Direct benzoate linkage (no carbamoyl) ~265.31* Simpler structure, lower molecular weight
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine Phenethylamino + ethyl benzoate ~352.39* Pyridazine may improve binding affinity
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373) 3-methylisoxazole Phenethylthio + ethyl benzoate ~372.46* Thioether linker increases flexibility
Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-tetrahydroindazol-3-yl]carbonyl}amino)benzoate (CAS 942742-06-5) Tetrahydroindazole + sulfone Sulfone + carbamoyl + methyl benzoate 417.50 Sulfone group enhances polarity
1-cyclohexyl-3-((1-methyl-tetrahydroindazol-3-yl)methyl)urea (CAS 1448061-29-7) 1-methyl-tetrahydroindazole Urea linker + cyclohexyl group 290.40 Urea moiety for hydrogen bonding

*Calculated based on molecular formulas.

Key Observations:

Core Heterocycle Variations :

  • The target compound’s tetrahydroindazole core is retained in analogs like CAS 1448061-29-7 but replaced with pyridazine (I-6230) or isoxazole (I-6373) in others . Pyridazine and isoxazole cores may alter electronic properties and binding interactions.
  • The sulfone-containing analog (CAS 942742-06-5) introduces a polar 1,1-dioxidotetrahydrothiophen-3-yl group, likely improving solubility but reducing membrane permeability .

Linker and Functional Group Differences: The carbamoyl linker in the target compound contrasts with direct benzoate (), thioether (I-6373), or urea (CAS 1448061-29-7) linkers. Ester vs. Ethyl vs. Urea: The methyl benzoate ester in the target compound may offer better metabolic stability compared to ethyl esters (I-6230, I-6373), while the urea in CAS 1448061-29-7 provides a rigid hydrogen-bonding motif .

Molecular Weight and Lipophilicity :

  • The target compound (313.36 g/mol) is intermediate in size compared to smaller analogs like methyl 4-(tetrahydroindazol-3-yl)benzoate (~265 g/mol) and bulkier derivatives like CAS 942742-06-5 (417.50 g/mol) .
  • Lipophilicity trends: Sulfone-containing analogs are more polar, while ethyl/thioether derivatives (e.g., I-6373) may have higher logP values.

Implications for Pharmacological Activity

While biological data for the target compound is absent in the evidence, structural comparisons suggest:

  • Tetrahydroindazole Core : Common in kinase inhibitors due to its planar, aromatic properties.
  • Carbamoyl Linker : May improve binding to enzymes or receptors via hydrogen bonding.
  • Ester Group : Could serve as a prodrug motif, with hydrolysis to a carboxylic acid enhancing target interaction.

Biological Activity

Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of approximately 300.36 g/mol. The compound features an indazole moiety that is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : The indazole structure may interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest and apoptosis
A549 (lung cancer)25Inhibition of cell proliferation

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. Studies have reported varying degrees of activity against both gram-positive and gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism behind the antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study reported a significant reduction in tumor size compared to control groups treated with vehicle solutions. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Various derivatives have been synthesized to improve potency and selectivity towards specific targets.

Q & A

Q. What are the recommended synthetic routes for methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a benzoate ester with a modified indazole-carbamoyl intermediate. A general approach includes:

  • Step 1: Activation of the carboxylic acid group using coupling agents like EDCI/HOBt to form the carbamoyl linkage .
  • Step 2: Purification via recrystallization (e.g., ethanol or ethyl acetate) and validation by thin-layer chromatography (TLC) or HPLC to ensure >95% purity .
  • Critical Note: Optimize reaction conditions (e.g., pH, temperature) to minimize byproducts, as seen in analogous benzoate-amide syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the ester, carbamoyl, and indazole moieties. Key peaks include the methyl ester (~3.8 ppm) and indazole aromatic protons (~6.5–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode can verify molecular weight (expected [M+H]+^+ ~400–450 Da) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action at the cellular level?

Methodological Answer:

  • Theoretical Framework: Align with kinase inhibition or GPCR modulation hypotheses, given the indazole core’s prevalence in such targets .
  • In Vitro Assays: Use fluorescence polarization assays to study binding affinity to recombinant kinases (e.g., JAK2 or CDK2) .
  • Cellular Studies: Apply dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7) to assess apoptosis via flow cytometry (Annexin V/PI staining) .

Q. What strategies are recommended for resolving contradictions in reported solubility data across studies?

Methodological Answer:

  • Controlled Replication: Standardize solvent systems (e.g., DMSO:PBS ratios) and temperature (25°C vs. 37°C) to isolate variables .
  • Advanced Analytics: Use dynamic light scattering (DLS) to detect aggregation states that may skew solubility measurements .
  • Cross-Validation: Compare results with structurally similar compounds (e.g., methyl 4-carbamoylbenzoate derivatives) to identify outliers .

Q. How should researchers assess the environmental fate and ecotoxicological effects of this compound?

Methodological Answer:

  • Experimental Design: Follow split-plot methodologies to evaluate abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial degradation) under simulated environmental conditions .
  • Ecotoxicology: Use Daphnia magna or Danio rerio models to determine LC50_{50} values, incorporating OECD guidelines for acute toxicity testing .
  • Data Integration: Apply fugacity models to predict partitioning into soil, water, and air compartments based on logP and pKa .

Q. How can computational chemistry be integrated to predict metabolic pathways or off-target interactions?

Methodological Answer:

  • In Silico Tools: Use molecular docking (AutoDock Vina) to screen against CYP450 isoforms (e.g., CYP3A4) for metabolic stability predictions .
  • Machine Learning: Train QSAR models on indazole derivatives to forecast ADME properties (e.g., bioavailability, BBB permeability) .
  • Validation: Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes) to refine computational parameters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across cell lines or species?

Methodological Answer:

  • Hypothesis Testing: Evaluate species-specific receptor isoforms (e.g., murine vs. human GPCRs) using CRISPR-edited cell lines .
  • Meta-Analysis: Apply hierarchical clustering to published IC50_{50} values to identify outlier datasets influenced by assay conditions (e.g., serum concentration) .
  • Mechanistic Studies: Use RNA-seq to compare transcriptomic responses in divergent models, focusing on pathway enrichment (e.g., MAPK vs. PI3K) .

Methodological Resources

  • Synthesis & Characterization:
  • Biological Assays:
  • Environmental & Computational Studies:

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